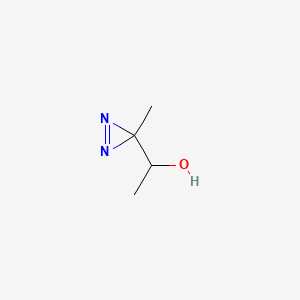

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

1-(3-methyldiazirin-3-yl)ethanol |

InChI |

InChI=1S/C4H8N2O/c1-3(7)4(2)5-6-4/h3,7H,1-2H3 |

InChI Key |

RQDNIGQHSNLWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(N=N1)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of 1-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol

The following technical guide details the chemical properties, photochemical mechanisms, and applications of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol and its structural isomers.

The "Minimalist" Aliphatic Diazirine Photocrosslinker

Executive Summary

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (and its commercial isomer, 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol ) represents a class of "minimalist" photoaffinity labeling (PAL) reagents. Unlike bulky benzophenone or trifluoromethylphenyl diazirine (TPD) tags, this aliphatic diazirine scaffold offers one of the smallest molecular footprints available (

Upon UV irradiation (

Molecular Architecture & Isomerism

The molecule consists of a strained three-membered diazirine ring substituted with a methyl group and a hydroxyethyl chain.

Structural Variants

While the user specified the 1-isomer (secondary alcohol), the 2-isomer (primary alcohol) is the predominant commercial building block. Both share identical photochemical properties but differ in functionalization kinetics.

| Feature | 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol |

| Structure | Secondary Alcohol ( | Primary Alcohol ( |

| Topology | Chiral center at C1 | Achiral |

| Sterics | Higher hindrance at -OH | Low hindrance (ideal for linkers) |

| Common Use | Specialized mechanistic probes | Standard "Clickable" PAL linker |

| CAS | Rare/Custom Synthesis | 25055-82-7 |

Physicochemical Profile[1][2][3][4]

-

Molecular Weight: 100.12 g/mol

-

Appearance: Colorless to pale yellow liquid (volatile).

-

Solubility: Miscible with polar organic solvents (MeOH, DMSO, ACN); moderate water solubility due to the hydroxyl group.

-

UV Absorption:

nm (

Photochemical Mechanism

The core utility of this molecule lies in its ability to generate a reactive carbene.[1][2][3] However, aliphatic diazirines possess a "dark side": the formation of a linear diazo isomer.

The Carbene vs. Diazo Divergence

Upon excitation at 350 nm, the diazirine ring breaks. The path taken determines the success of the crosslinking experiment.

-

Productive Pathway (Carbene): Nitrogen (

) is expelled, forming a singlet carbene. This species has a lifetime of nanoseconds and inserts indiscriminately into nearby bonds (C-H, O-H, N-H). -

Non-Productive Pathway (Diazo): The ring opens without losing nitrogen, forming a linear diazo compound.

-

Risk: Aliphatic diazo species are stable and long-lived. They are electrophiles that can react with nucleophiles (e.g., Glutamate/Aspartate carboxyls) or simply diffuse away, leading to high background noise or "off-target" labeling.

-

Mitigation: Use "flash" photolysis (high intensity, short duration) to favor carbene formation and rapid consumption.

-

Mechanistic Diagram

The following diagram illustrates the bifurcation between productive crosslinking and side reactions.

Figure 1: Photochemical fate of aliphatic diazirines.[3] The competition between carbene generation and diazo isomerization dictates labeling efficiency.

Synthesis & Functionalization

For researchers synthesizing probes, the hydroxyl group is the "handle" for attachment.

Synthesis of the Core

The synthesis typically follows a modified Graham reaction :

-

Ketone Precursor: 3-hydroxy-2-butanone (for 1-isomer) or 4-hydroxy-2-butanone (for 2-isomer).

-

Imine Formation: Reaction with liquid ammonia.

-

Oxidative Cyclization: Treatment with Hydroxylamine-O-sulfonic acid (HOSA) or

to form the diaziridine, followed by oxidation (e.g.,

Functionalization Workflow

The alcohol group is rarely used directly in biological assays; it is converted into an activated ester or ether to conjugate with a drug.

-

Activation: Reaction with N,N'-Disuccinimidyl carbonate (DSC) yields the NHS-carbonate, a stable intermediate that reacts efficiently with primary amines on ligands.

-

Etherification: For acid-stable linkers, the alcohol can be tosylated and displaced by nucleophiles.

Experimental Protocols

Handling & Stability (Trustworthiness Protocol)

-

Thermal Stability: Aliphatic diazirines are thermally stable at room temperature but should be stored at -20°C or -80°C in the dark.

-

Chemical Compatibility: Avoid strong acids. The diazirine ring can be protonated and hydrolyzed.

-

Safety: While small aliphatic diazirines are generally non-explosive in solution, neat liquids are potentially shock-sensitive. Always handle as a dilute solution (<1 M).

Standard Photolysis Protocol

This protocol is designed to maximize carbene insertion while minimizing protein denaturation.

-

Sample Prep: Incubate the Diazirine-Probe (1–10

M) with the Proteome/Target (1 mg/mL) in PBS (pH 7.4) for 30 min at 4°C (or 37°C depending on binding kinetics). -

Irradiation Setup:

-

Light Source: UV-LED lamp centered at 365 nm (e.g., 100W output).

-

Container: Borosilicate glass or clear polypropylene (do not use polystyrene if it absorbs UV).

-

Distance: 5–10 cm from the source.

-

Cooling: Place samples on ice to prevent heating from the lamp.

-

-

Exposure: Irradiate for 30–60 seconds .

-

Note: Longer times (>5 min) increase background labeling via the diazo species and protein damage.

-

-

Quenching: No chemical quench is needed for the carbene (it reacts instantly). Proceed directly to Click Chemistry (if an alkyne tag is present) or SDS-PAGE.

Applications in Drug Discovery

The 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol scaffold is the "gold standard" for Target Deconvolution when the pharmacophore cannot tolerate large tags.

-

Binding Site Mapping: After crosslinking, the protein is digested with trypsin. LC-MS/MS analysis identifies the peptide with the mass shift corresponding to the probe.

-

Low-Affinity Interactions: Because the carbene reacts with any backbone bond (even in the absence of nucleophiles), it captures transient or low-affinity interactions that chemical crosslinkers (e.g., BS3) miss.

Comparison: Aliphatic vs. Aromatic Diazirines

| Property | Aliphatic (This Molecule) | Aromatic (TPD) |

| Size | Small (Minimal steric perturbation) | Large (Bulky phenyl ring) |

| Carbene Reactivity | High (Inserts into C-H, O-H) | High |

| Diazo Isomer | Forms significantly (Risk of background) | Negligible formation |

| Wavelength | ~350 nm | ~350 nm |

References

-

Dubinsky, L., et al. "Examination of the Photochemistry of Aliphatic Diazirines and the Application of Their Photoproducts." Journal of Organic Chemistry, 2012. Link

-

Das, J. "Identification of alcohol-binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry." Chemical Biology & Drug Design, 2019. Link

-

West, A. V., et al. "Photoaffinity Labeling Preferences of Diazirines with Protein Biomolecules." Journal of the American Chemical Society, 2021. Link

-

Hatanaka, Y., et al. "Diazirine-Based Photoaffinity Labeling: Chemical Principles and Applications." Heterocycles, 2012.[4][5] Link

-

Sigma-Aldrich. "Product Specification: 2-(3-Methyl-3H-diazirin-3-yl)ethanol." Link

Sources

- 1. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. research.rug.nl [research.rug.nl]

The Photochemical Dynamics of Diazirines: A Mechanistic Guide to Covalent Capture

Content Type: Technical Whitepaper Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists Focus: Mechanism of Action, Experimental Causality, and Protocol Integrity

Executive Summary: The Kinetic Imperative

In the realm of chemoproteomics, the diazirine moiety stands as the "gold standard" for photoaffinity labeling (PAL) not merely due to its small size, but because of its unique photochemical potential energy surface. Unlike benzophenones (which require long irradiation and target methionines) or aryl azides (which suffer from ring expansion), diazirines offer the potential for carbene-mediated insertion —a process capable of forming covalent bonds with unreactive carbon frameworks (C-H bonds) in nanoseconds.

However, a critical, often overlooked bifurcation exists in this mechanism. Upon excitation, diazirines do not exclusively form carbenes; they competitively isomerize into diazo species .[1][2][3] This guide dissects this mechanistic conflict, explains why Trifluoromethyl Phenyl Diazirines (TFPDs) are the superior solution, and provides a self-validating protocol to ensure your data reflects true binding interactions, not experimental artifacts.

The Molecular Engine: Photolysis and Bifurcation

The utility of a diazirine rests on its ability to act as a "masked" reactive intermediate. The three-membered ring, containing two nitrogen atoms linked by a double bond (

The Excitation Event

The activation of a diazirine occurs via the absorption of a photon in the near-UV range (350–365 nm ). This corresponds to an

The Mechanistic Bifurcation (The "Diazo Dilemma")

Once excited (

-

Path A: Nitrogen Extrusion (The Desired Path) The excited diazirine undergoes retro-cyclization, expelling molecular nitrogen (

) to generate a Singlet Carbene . This species has a filled -

Path B: Isomerization (The Trap) Alternatively, the C-N bond can cleave without

loss, resulting in a linear Diazo isomer (-

The Risk: Diazo species are long-lived (seconds to minutes) and act as soft electrophiles. They do not insert into C-H bonds. Instead, they preferentially react with nucleophiles, specifically acidic residues (Glutamate, Aspartate) .

-

The Consequence: If your probe follows Path B, you are no longer measuring ligand binding proximity; you are measuring the surface accessibility of acidic residues. This is known as "Pseudo-PAL" and leads to high false-positive rates.

-

Singlet vs. Triplet Carbenes

Even within Path A, the spin state dictates reactivity:

-

Singlet Carbene (

): Paired electrons. Concerted insertion mechanism. Stereospecific. (Target Species) -

Triplet Carbene (

): Unpaired electrons.[2] Formed via Intersystem Crossing (ISC).[2] Reacts via radical abstraction. Non-stereospecific and prone to scavenging by oxygen or solvent.

Structural Solution: The Trifluoromethyl Phenyl Advantage

Why is the Trifluoromethyl Phenyl Diazirine (TFPD) the industry standard? It is not an accident; it is a chemical engineering solution to the bifurcation problem described above.

| Feature | Chemical Consequence | Benefit to Researcher |

| Trifluoromethyl Group ( | Strong electron-withdrawing induction.[4] | Stabilizes the Singlet State: Delays ISC to the triplet state, maximizing C-H insertion efficiency. Prevents Rearrangement: Lacks |

| Phenyl Ring | Conjugation with the carbene center. | Modulates Reactivity: Prevents the carbene from being too reactive (which would react with water immediately) while maintaining enough energy to insert into proteins. |

| Diazo Stability | The | Chemical Inertness: Unlike aliphatic diazo species, the TFPD-derived diazo species is less nucleophilic, reducing background noise from non-specific acidic residue labeling. |

Experimental Protocol: Self-Validating Ligand Capture

Objective: Covalent capture of a target protein using a TFPD-functionalized ligand.

Reagents & Equipment

-

Light Source: LED array at 365 nm (High intensity, low heat). Avoid Mercury arc lamps unless filtered, as heat denatures proteins.

-

Buffer: PBS or HEPES (pH 7.4). Avoid Tris or buffers with primary amines if downstream analysis involves amine-reactive chemistry.

-

Vessel: Borosilicate glass or quartz vials (plastic absorbs UV).

Step-by-Step Workflow

Step 1: Equilibration (The Dark Control) Incubate the TFPD-probe with the protein/lysate for 30–60 minutes in the dark.

-

Validation: Run a "Dark Control" sample through the entire workflow without UV. If you see labeling here, your probe is chemically reactive (likely an impurity or instability), and the experiment is invalid.

Step 2: Irradiation (The Capture) Place samples on ice (4°C) to prevent thermal denaturation. Irradiate at 365 nm.

-

Duration: 5–10 minutes for high-power LEDs.

-

Mechanistic Check: Do not over-irradiate. Extended UV exposure degrades the protein and can photolyze the diazo byproduct into a triplet carbene, causing non-specific labeling.

Step 3: Quenching & Digestion Add a scavenger (e.g., Methionine or BSA) if working with purified proteins to quench remaining radical species. Proceed to Trypsin/LysC digestion.

Step 4: Enrichment & Analysis (LC-MS/MS) If the probe has a biotin handle, perform streptavidin enrichment. Analyze via LC-MS/MS.

-

Data Filter: Look for the specific mass shift of the probe. Differentiate between "Insertion" (Carbene) and "Nucleophilic Attack" (Diazo) based on the residue modified. Carbene = Aliphatics (Leu, Val, Ala); Diazo = Acidic/Nucleophilic (Glu, Asp).

Visualizing the Mechanism

Diagram 1: The Mechanistic Bifurcation

This diagram illustrates the critical split between the productive Carbene pathway and the counter-productive Diazo trap.

Caption: Path A (Green) represents the desired rapid insertion. Path B (Red) leads to the long-lived Diazo intermediate, a primary source of experimental artifacts.

Diagram 2: The Experimental Workflow (LRC)

A standardized logic flow for Ligand-Receptor Capture.

Caption: The workflow emphasizes the "Dark Control" as a critical checkpoint to validate that labeling is photon-dependent, not chemical.

References

-

Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[3][4][5] A new carbene generating group for photolabeling reagents.[5][6] Journal of Biological Chemistry.[5]

-

Das, J. (2011). Aliphatic and Aromatic Diazirines: A Review on Their Synthesis and Photochemistry. Chemical Reviews.

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[3][5][6][7][8][9][10][11] Bioorganic & Medicinal Chemistry.[8][11][12]

-

West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv.

-

Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazo-Transfer Photoaffinity Labeling.[3] Current Protocols in Chemical Biology.

Sources

- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl phenyl diazirine amine | AAT Bioquest [aatbio.com]

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol CAS number and synonyms

Technical Whitepaper: 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol & Derivatives Focus: Chemical Identity, Synthesis, and Application in Photoaffinity Labeling (PAL)

Executive Summary

This technical guide profiles 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (CAS 25055-82-7), the industry-standard "minimalist" photoaffinity linker often referred to in literature and procurement requests by variations of the user's query. While the user specified the "1-ol" isomer, the "2-ol" (primary alcohol) is the dominant pharmacophore used in drug discovery for conjugating diazirine warheads to ligands without significantly altering their binding affinity.

This compound serves as a critical building block in Chemical Proteomics , enabling the transition from reversible ligand binding to covalent target capture via UV-induced carbene insertion.

Part 1: Chemical Identity & Properties

The confusion regarding the nomenclature (1-ol vs. 2-ol) often stems from differing IUPAC prioritization rules used in vendor catalogs. The commercially relevant species used for attaching "minimalist" diazirine tags to drug molecules is the primary alcohol .

Core Data Table

| Property | Specification |

| Primary CAS Number | 25055-82-7 |

| Preferred IUPAC Name | 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol |

| Common Synonyms | 3-(2-Hydroxyethyl)-3-methyl-3H-diazirine; Methyl-diazirine-ethanol; 3,3-Azo-1-butanol |

| Molecular Formula | C₄H₈N₂O |

| Molecular Weight | 100.12 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in MeOH, DCM, DMSO, DMF |

| Activation Wavelength | ~350–365 nm (UV-A) |

| Storage | -20°C (Dark, Inert Atmosphere).[1][2] Shock Sensitive. |

Structural Analysis

The "minimalist" designation refers to the small steric footprint of the methyl-diazirine group. Unlike bulky trifluoromethyl-phenyl-diazirines (TPD), this aliphatic diazirine is less likely to disrupt the native binding pose of the ligand it is attached to.

-

Warhead: 3-methyl-3H-diazirine (Generates singlet carbene).

-

Linker: Ethyl alcohol chain (Provides a hydroxyl handle for ester/ether formation).

Part 2: Mechanism of Action (Photochemistry)

The utility of this compound relies on the photolytic generation of a highly reactive carbene species. Upon irradiation at 350–365 nm, the diazirine ring expels nitrogen gas (N₂) to form a singlet carbene.

Pathway Diagram: Photolysis & Insertion

Figure 1: The photochemical cascade of diazirine activation. The short lifetime of the singlet carbene ensures labeling occurs only within the immediate proximity (zero-length crosslinking) of the binding site.

Part 3: Synthesis & Manufacturing

Synthesis of aliphatic diazirines is non-trivial due to the volatility and instability of intermediates. The "Graham Reaction" or liquid ammonia modifications are standard.

Standard Synthesis Workflow (Li et al. Method)

-

Imine Formation: Reaction of 4-hydroxy-2-butanone with liquid ammonia.

-

Diaziridine Cyclization: Addition of Hydroxylamine-O-sulfonic acid (HOSA) to form the diaziridine ring.

-

Oxidation: Oxidation of the diaziridine to diazirine using Iodine (I₂) and Triethylamine (TEA) or Silver Oxide (Ag₂O).

Figure 2: Synthetic route for the minimalist diazirine alcohol.[3] Strict temperature control is required during the liquid ammonia step to prevent ring opening.

Part 4: Experimental Protocols

Protocol A: Handling & Storage (Safety Critical)

-

Hazard: Aliphatic diazirines are high-energy compounds. While the methyl-ethanol derivative is relatively stable compared to pure diazirine gas, it must be treated as a potential explosive.

-

Storage: Store neat oil at -20°C or -80°C.

-

Solvent: Dilute in MeOH or DMSO immediately upon synthesis or receipt. Avoid concentrating to dryness if possible.

-

Lighting: All experiments must be conducted under amber light or low-light conditions to prevent premature photolysis.

Protocol B: Conjugation to Ligand (Steglich Esterification)

To use this alcohol as a probe, it is typically esterified to a carboxylic acid-containing drug.

-

Reagents: Ligand-COOH (1.0 eq), Diazirine-Alcohol (1.2 eq), EDC·HCl (1.5 eq), DMAP (0.1 eq).

-

Solvent: Anhydrous DCM or DMF.

-

Procedure:

-

Dissolve Ligand-COOH in solvent under inert atmosphere (N₂).

-

Add EDC and DMAP; stir for 15 min at 0°C.

-

Add 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol dropwise.

-

Warm to Room Temperature (RT) and stir for 4–12 hours.

-

Purification: Silica gel chromatography (Keep fractions away from bright light).

-

Protocol C: Photo-Crosslinking Assay

-

Incubation: Incubate the protein target (1–5 µM) with the Diazirine-Probe (10–100 µM) in PBS for 30 min at 4°C (or RT) to establish equilibrium binding.

-

Irradiation:

-

Transfer samples to a UV-transparent 96-well plate or quartz cuvette.

-

Place on ice.

-

Irradiate with a UV lamp (365 nm, ~5–10 mW/cm²) for 5–10 minutes. Note: Over-irradiation causes protein degradation.

-

-

Analysis: Analyze via SDS-PAGE (for shift) or LC-MS/MS (for site identification).

Part 5: Applications in Drug Discovery

-

Binding Site Mapping: After crosslinking, the protein is digested with trypsin. The peptide fragment containing the extra mass of the probe is identified via Mass Spectrometry, pinpointing the exact amino acid residue involved in binding.

-

Target Identification (Deconvolution): For phenotypic hits with unknown targets, the probe is used to pull down the target protein from a cell lysate (often requires a secondary "click" handle like an alkyne, necessitating a slightly different probe structure, e.g., 2-(3-but-3-ynyl-3H-diazirin-3-yl)ethanol).

-

Off-Target Profiling: Assessing the selectivity of a drug by observing which other proteins are labeled by the probe.

References

-

Li, Z., et al. (2013).[3] "Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling." Angewandte Chemie International Edition, 52(33), 8551-8556. Link

-

West, A. V., & Collins, I. (2025). "Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker." ACS Omega. Link

-

AxisPharm. "2-(3-Methyl-3H-diazirin-3-yl)ethanol Product Data." AxisPharm Catalog. Link

-

Santa Cruz Biotechnology. "3,3-Azo-1-butanol (CAS 25055-82-7)."[4] SCBT Product Sheet. Link

- Dubinsky, L., et al. (2012). "Examination of the effect of photoaffinity probe structure on labeling efficiency." Bioorganic & Medicinal Chemistry, 20(2), 590-600.

Sources

- 1. 2-(3-Methyl-3H-diazirin-3-yl)ethanol, CAS 25055-82-7 | AxisPharm [axispharm.com]

- 2. 25055-82-7 Cas No. | 3-(2-Hydroxyethyl)-3-methyl-3H-diazirene | Apollo [store.apolloscientific.co.uk]

- 3. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,3-Azo-1-butanol | CAS 25055-82-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Absorption Spectrum and Photophysics of Methyl Diazirine Photo-Crosslinkers

The following technical guide details the absorption characteristics, photophysics, and experimental application of methyl diazirine (aliphatic diazirine) photo-crosslinkers.

Executive Summary

Methyl diazirine (aliphatic diazirine) photo-crosslinkers represent a class of "zero-length" or near-zero-length bio-orthogonal probes designed to map transient protein-protein interactions and ligand binding sites. Unlike bulky benzophenones or aryl azides, the methyl diazirine group is nearly isosteric with a methyl group (

This guide provides a deep photophysical analysis of methyl diazirines, specifically focusing on their absorption spectra (

Part 1: Photophysics of Methyl Diazirine

Absorption Spectrum Characteristics

The methyl diazirine moiety (3-methyl-3H-diazirine) exhibits a distinct absorption profile driven by the

| Parameter | Value / Range | Notes |

| Absorption Maximum ( | 345 – 355 nm | Shifts slightly based on solvent polarity and substitution (e.g., L-Photo-Leucine vs. SDA linkers). |

| Activation Window | 330 – 370 nm | The "safe" window for biological samples. |

| Extinction Coefficient ( | Relatively low compared to fluorophores; requires high-intensity light sources for efficient photolysis. | |

| Tail Absorption | Up to ~380 nm | Allows for activation by 365 nm LEDs, though efficiency drops significantly >375 nm. |

| UV Cutoff | < 300 nm | Critical: Irradiation below 300 nm excites aromatic residues (Trp, Tyr, Phe) and DNA, causing structural damage. |

The "Diazo" Intermediate Phenomenon

Recent kinetic studies have revised the classical mechanism of aliphatic diazirine photolysis.[1] Unlike aromatic trifluoromethyl diazirines (TFMD), which rapidly generate carbenes, methyl diazirines often undergo a two-step photo-activation process:

-

Step 1 (Isomerization): Upon initial UV absorption, the diazirine ring isomerizes into a linear diazo species (

). This intermediate is stable on the microsecond-to-second timescale. -

Step 2 (Photolysis): The diazo species absorbs a second photon (often at a slightly overlapping wavelength) to extrude

and generate the reactive carbene .

Implication for Researchers: Continuous wave (CW) irradiation at 365 nm is generally effective because it excites both the diazirine and the transient diazo species. However, pulsed irradiation or insufficient photon flux may lead to accumulation of the diazo intermediate rather than crosslinking.

Part 2: Mechanism of Action

The photo-crosslinking process relies on the generation of a highly reactive carbene that inserts into nearby chemical bonds (

Mechanistic Pathway Diagram

Caption: Photolytic pathway of methyl diazirine. Note the dominant isomerization to the diazo intermediate prior to carbene formation in aliphatic systems.

Part 3: Experimental Protocol

Protocol: Optimized Photo-Activation of Methyl Diazirine Probes

Objective: To crosslink a diazirine-labeled ligand (e.g., Photo-Leucine or SDA-biotin) to its target protein with maximal yield and minimal degradation.

Materials

-

Light Source: 365 nm LED Array (Recommended: 1000 mW output or higher) or Mercury Arc Lamp with 300 nm long-pass filter.

-

Sample Container: Borosilicate glass vials or clear-bottom 96-well plates (polystyrene absorbs UV < 300 nm, which acts as a safe filter, but quartz is required if using specific monochromators).

-

Buffer: PBS or HEPES (pH 7.4). Avoid Tris or Glycine during the NHS-ester labeling step, but they are acceptable during the UV photolysis step.

Step-by-Step Workflow

-

Sample Preparation (Dark Step):

-

Incubate the diazirine-probe with the protein target in the dark for 30–60 minutes to establish binding equilibrium.

-

Critical: Keep samples on ice to prevent thermal degradation, although methyl diazirines are generally stable at room temperature in the dark.

-

-

Irradiation Setup:

-

Place samples on ice (4°C).

-

Position the UV light source 1–5 cm from the sample surface.

-

Calculation: If using a 365 nm LED with an intensity of 10 mW/cm

, the target energy dose is typically 1–5 J/cm -

Time Calculation:

. -

Example: For 2 J/cm

at 10 mW/cm

-

-

Photolysis:

-

Irradiate for the calculated time.[2]

-

Tip: If using a high-intensity lamp (>100 W), pulse the light (e.g., 1 min on, 1 min off) to prevent sample overheating.

-

-

Quenching & Analysis:

-

Add a radical scavenger (optional, e.g., Methionine) if non-specific radical background is suspected, though diazirines primarily react via carbenes.

-

Proceed immediately to SDS-PAGE, Western Blot, or Mass Spectrometry (LC-MS/MS).

-

Workflow Diagram

Caption: Standard operational workflow for diazirine photo-crosslinking.

Part 4: Comparative Analysis & Troubleshooting

Methyl (Aliphatic) vs. Trifluoromethyl Phenyl (Aromatic) Diazirines

| Feature | Methyl Diazirine (Aliphatic) | Trifluoromethyl Phenyl Diazirine (TFMD) |

| Size | Compact (Methyl isostere) | Bulky (Phenyl ring + |

| ~345 nm | ~350–360 nm | |

| Photolysis Yield | Moderate (Competing diazo rearrangement) | High (Rapid carbene formation) |

| Ambient Stability | Lower (Protect from light) | High (Stable in ambient light) |

| Application | Binding pocket mapping (L-Photo-Leucine) | General surface mapping / Stable linkers |

Troubleshooting Common Issues

-

Low Crosslinking Yield (< 1%):

-

Cause: Inefficient photolysis due to low UV intensity or incorrect wavelength.

-

Solution: Ensure the light source emits strictly at 365 nm. Many "UV" lamps emit at 254 nm (damaging) or >400 nm (useless). Use a radiometer to verify intensity > 10 mW/cm

.

-

-

Protein Precipitation:

-

Cause: UV-induced aggregation or heat.

-

Solution: Keep samples on ice during irradiation. Use a 300 nm long-pass filter to block hard UV.

-

-

High Background (Non-specific binding):

-

Cause: Carbene half-life is too long (rare) or "blind" insertion into buffer components.

-

Solution: Remove amine-containing buffers (Tris) if they are in high concentration, although carbenes react with water fastest. Increase protein concentration to outcompete water.

-

References

-

Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. Link

-

Thermo Fisher Scientific. (n.d.). Instructions: Amine-Reactive Diazirine Crosslinkers (SDA, SDAD). Link

-

Jiang, Y., et al. (2024).[1] Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation. OmicsDI / Nature Communications. Link

-

Interchim. (n.d.). Technical Sheet: Diazirine Crosslinkers. Link

-

Dubinsky, L., et al. (2012). Examination of the Photophysics of Diazirines. Journal of Organic Chemistry. Link

Sources

The Architect of Adducts: A Technical Guide to Diazirine-Based Chemical Probes

Executive Summary

In the architecture of drug discovery, defining the "interactome"—the complete set of molecular interactions a drug initiates within a cell—is the blueprint for efficacy and safety. Diazirine-based photoaffinity labeling (PAL) has emerged as the premier technology for this task. Unlike bulky benzophenones or unstable aryl azides, the trifluoromethyl phenyl diazirine (TPD) offers a "Goldilocks" solution: it is sterically silent, chemically stable in the dark, and hyper-reactive upon specific activation.

This guide serves as an operational manual for the application of diazirine probes in chemoproteomics. It moves beyond basic definitions to explore the mechanistic causality of carbene insertion, the rationale behind the trifluoromethyl stabilizer, and a self-validating workflow for target deconvolution.

Part 1: The Evolution of Photoaffinity Labeling (PAL)

To understand why we use diazirines, we must analyze the failures of their predecessors. The ideal probe must be small enough to avoid altering the drug's binding affinity (steric silence) yet reactive enough to capture transient interactions.

The Comparative Landscape

The field has converged on diazirines through a process of elimination.

| Feature | Aryl Azides ( | Benzophenones ( | Trifluoromethyl Diazirines ( |

| Reactive Intermediate | Nitrene (Singlet/Triplet) | Triplet Diradical | Carbene (Singlet) |

| Steric Footprint | Small | Large (Bulky) | Minimal (Isosteric to Methyl) |

| Excitation Wavelength | <300 nm (Protein damage risk) | 350–360 nm (Safe) | 350–365 nm (Safe) |

| Irradiation Time | Short | Long (Minutes to Hours) | Short (Seconds to Minutes) |

| Key Limitation | Ring expansion to reactive ketenimines (non-specific labeling). | Steric bulk often kills binding affinity; slow reaction allows exchange. | Synthesis complexity; potential for diazo isomerization. |

The Brunner Revolution (1980):

The pivotal moment in this history was the introduction of the trifluoromethyl group by Brunner et al. (1980) . Early aliphatic diazirines were prone to spontaneous rearrangement into linear diazo compounds (

Part 2: Mechanistic Principles & The "Diazo" Trap

Understanding the photochemistry is non-negotiable for troubleshooting labeling bias.

The Photolytic Cascade

Upon irradiation at ~355 nm, the diazirine ring expels nitrogen gas (

-

Singlet Carbene: The primary species. It is zwitterionic in character and inserts concertedly into

, -

The Diazo Side-Reaction: Despite the

stabilizer, a fraction of diazirines can isomerize to a linear diazo species upon irradiation. This species acts as a weak base, becoming protonated to form a diazonium ion , which preferentially reacts with acidic residues (Glutamate/Aspartate).-

Expert Insight: If your MS data shows a heavy bias toward Glu/Asp labeling, your irradiation intensity may be too low, or the local pH is favoring the diazo pathway over the carbene insertion [2].

-

Visualization: The Photolysis Pathway

Figure 1: The bifurcation of diazirine photolysis.[1][2] The upper path (Carbene) is desired for unbiased labeling; the lower path (Diazo) leads to acidic residue bias.

Part 3: Experimental Workflow (Chemoproteomics)

This protocol is designed for Activity-Based Protein Profiling (ABPP) using a "Minimalist" linker strategy (Alkyne-tagged probe).

Phase 1: Probe Incubation (The Equilibrium)

-

Objective: Establish equilibrium binding between the probe and the target.

-

Protocol:

-

Prepare soluble proteome (1 mg/mL) in PBS (pH 7.4).

-

Add Probe (typically 1–10 µM). Critical: Keep DMSO concentration <1% to prevent protein denaturation.

-

Competition Control: In parallel, incubate with 10x–50x excess of the parent (non-photoactive) drug. This validates that labeling is active-site specific.

-

Incubate for 30–60 mins at room temperature (or 4°C if target is unstable).

-

Phase 2: Photoactivation (The "Snap")

-

Objective: Covalent capture.

-

Equipment: UV Stratalinker or high-power LED array (365 nm).

-

Protocol:

-

Transfer samples to an open-top 96-well plate (polystyrene absorbs UV; maximize surface area).

-

Keep samples on ice to prevent thermal degradation.

-

Irradiate at 365 nm for 1–5 minutes .

-

Expert Tip: Extended irradiation (>10 mins) degrades proteins and increases non-specific background via radical generation.

-

Phase 3: Click Chemistry & Enrichment

-

Objective: Append a handle (Biotin) for isolation.

-

Reagents: Biotin-Azide, TBTA (ligand), CuSO4, TCEP (reducing agent).

-

Protocol:

-

Add "Click Mix" to lysate. Final concentrations: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

-

Incubate 1 hour at RT with gentle shaking.

-

Precipitate proteins (Methanol/Chloroform) to remove excess unreacted probe.

-

Resuspend and enrich on Streptavidin-Agarose beads.

-

Phase 4: Digestion & MS Analysis

-

Objective: Identify the target.

-

Protocol:

-

Perform on-bead tryptic digestion (overnight).

-

Analyze peptides via LC-MS/MS.[3]

-

Data Analysis: Filter for proteins enriched in the "Probe" sample but absent/reduced in the "Competition" control.

-

Visualization: The Chemoproteomics Workflow

Figure 2: Step-by-step chemoproteomics workflow for target deconvolution using diazirine probes.

Part 4: Synthesis Strategies & "Minimalist" Design

The synthesis of TPDs is non-trivial. The modern standard utilizes a "minimalist" approach, where the diazirine and an alkyne handle are integrated directly into the pharmacophore, minimizing the "observer effect" (where the tag alters binding).

The Graham Reaction vs. Liquid Ammonia

Historically, the Graham reaction (oxidation of amidines) was used, but it is low-yielding and hazardous. The modern "Gold Standard" synthesis involves:

-

Ketone Precursor: Start with a trifluoroacetophenone derivative.

-

Oxime Formation: React with hydroxylamine.

-

Tosylation: Activate the oxime.

-

Diaziridine Formation: Treatment with liquid ammonia (the dangerous step, requires careful handling).

-

Oxidation:

or

Self-Validating Synthesis Tip:

Always verify the integrity of the diazirine ring via 19F-NMR . The

References

-

Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[2] A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry.

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[6] Bioorganic & Medicinal Chemistry.

-

Li, Z., Hao, P., Li, L., et al. (2013). Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell-based protein labeling. Angewandte Chemie International Edition.

-

Mackinnon, A. L., & Taunton, J. (2009). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology.

Sources

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Conjugation of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol to Ligands

This Application Note and Protocol details the conjugation of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (and its isomers) to biological ligands.

Introduction & Strategic Overview

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol represents a class of "minimalist" photo-crosslinkers.[1] Unlike bulky benzophenones or trifluoromethyl-phenyl-diazirines, this aliphatic diazirine scaffold is compact (~4 Å), reducing the likelihood that the probe itself will sterically disrupt the ligand's binding affinity.

-

The Warhead: The 3-methyl-3H-diazirine moiety is stable at room temperature and physiological pH but generates a highly reactive carbene upon irradiation at ~350–365 nm .[1] This carbene inserts into nearby C-H, N-H, or O-H bonds, covalently "freezing" the ligand-protein interaction.

-

The Handle: The secondary alcohol (-OH) (implied by the 1-ethan-1-ol nomenclature) serves as the conjugation site.[1] Note that if you are using the commercial isomer 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol, the chemistry remains identical, though the primary alcohol of the "2-" isomer is slightly more nucleophilic.[1]

Key Challenges:

-

Nucleophilicity: The secondary hydroxyl group is a weak nucleophile. Conjugation requires activation of the ligand's electrophile or the conversion of the alcohol into a better leaving group (e.g., carbamate or tosylate).

-

Stability: While aliphatic diazirines are chemically robust, they must be shielded from UV light (< 400 nm) throughout the process.

Chemical Conjugation Strategies

We present three distinct protocols based on the functional group available on your ligand (Drug/Peptide).

Decision Matrix

| Ligand Functional Group | Recommended Strategy | Chemistry Type | Pros/Cons |

| Primary Amine (-NH₂) | Protocol A (Carbamate) | Activation with DSC | Gold Standard. Forms a stable carbamate linkage.[1] |

| Carboxylic Acid (-COOH) | Protocol B (Ester) | Steglich or HATU | Good for drugs with acid handles.[1] Esters can be liable to esterases in cells. |

| Phenol / Hydroxyl (-OH) | Protocol C (Ether) | Mitsunobu / Alkylation | Forms a very stable ether bond but requires converting the diazirine-alcohol to a halide/tosylate first.[1] |

Detailed Protocols

Protocol A: Conjugation to Amine-Ligands (Carbamate Formation)

Best for: Ligands with a free lysine, N-terminus, or aliphatic amine.[1]

Mechanism: The diazirine alcohol is activated with N,N'-Disuccinimidyl carbonate (DSC) to form an NHS-carbonate intermediate, which then reacts with the ligand's amine.

Reagents:

-

Diazirine Alcohol[2]

-

DSC (N,N'-Disuccinimidyl carbonate)[1]

-

Triethylamine (TEA) or DIPEA

-

Anhydrous Acetonitrile (MeCN) or DCM

-

Ligand (Amine-containing)[1]

Step-by-Step:

-

Activation (Dark Room/Amber Vial):

-

Dissolve Diazirine Alcohol (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

-

Add TEA (3.0 equiv).

-

Add DSC (1.5 equiv).

-

Stir at Room Temperature (RT) for 3–6 hours.

-

Monitoring: Check by TLC or LC-MS for the disappearance of the alcohol and formation of the NHS-carbonate (Mass = Alcohol + 141 Da).[1]

-

-

Work-up (Optional but Recommended):

-

If the ligand is precious, purify the activated NHS-carbonate via rapid silica flash chromatography (EtOAc/Hexane) to remove excess DSC. Note: The activated carbonate is hydrolytically unstable; store desiccated at -20°C if not used immediately.[1]

-

-

Conjugation:

-

Dissolve Ligand (0.8–1.0 equiv relative to carbonate) in anhydrous DMF or DMSO.

-

Add the Activated Diazirine Carbonate .

-

Add TEA (2.0 equiv).

-

Stir at RT for 4–16 hours.

-

-

Purification:

Protocol B: Conjugation to Acid-Ligands (Esterification)

Best for: Ligands with a carboxylic acid handle.[1]

Mechanism: Direct coupling using HATU or Steglich conditions. Because the diazirine alcohol (especially if secondary) is sterically hindered, DMAP is often required as a catalyst.

Reagents:

-

Ligand-COOH

-

Diazirine Alcohol[2]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) OR HATU[1]

-

DMAP (4-Dimethylaminopyridine) - Critical for alcohol coupling[1]

-

DCM or DMF[1]

Step-by-Step:

-

Setup:

-

Dissolve Ligand-COOH (1.0 equiv) in anhydrous DCM (or DMF if insoluble).

-

Add Diazirine Alcohol (1.2–1.5 equiv).

-

Add DMAP (0.5–1.0 equiv). High loading of DMAP helps drive the reaction with secondary alcohols.

-

-

Coupling:

-

Cool to 0°C on ice.

-

Add EDC (1.5 equiv).

-

Allow to warm to RT and stir for 12–24 hours.

-

-

Validation:

-

Purification:

-

Standard RP-HPLC or Flash Chromatography.[1]

-

Visualization: Logical Workflows

Figure 1: Conjugation Pathway Selection

Caption: Decision tree for selecting the optimal chemical conjugation route based on ligand functionality.

Quality Control & Characterization

Before using the probe in biological assays, you must validate the conjugate.

| Method | Expected Observation |

| LC-MS | Observe parent ion [M+H]⁺.[1] Note: Diazirines do not fragment easily in standard ESI, but the loss of N₂ (-28 Da) is sometimes seen in source fragmentation. |

| ¹H-NMR | Diagnostic Signal: The methyl group on the diazirine ring typically appears as a singlet around 1.0–1.1 ppm .[1] The proton on the carbon bearing the alcohol/ester (CH-O) will shift downfield (e.g., from ~3.8 ppm to ~5.0 ppm) upon esterification/carbamoylation. |

| Photo-Stability Test | The "Functional QC": Dissolve a small aliquot in Methanol. Irradiate at 365 nm for 10 minutes. Run LC-MS. The parent peak should disappear, replaced by solvent-insertion adducts (M + 32 Da for MeOH) or water adducts. This proves the diazirine was active. |

Safety & Handling Protocol

-

Light Sensitivity: Perform all reactions in amber glassware or wrap flasks in aluminum foil. Use low-intensity LED room lighting if possible.[1]

-

Explosion Hazard: While aliphatic diazirines are generally safer than aromatic azides, they are high-energy compounds.[1] Do not heat neat (undiluted) material above 80°C.

-

Acidity: Avoid prolonged exposure to strong acids (pH < 2), which can hydrolyze the diazirine or the ester linkage.

References

-

Dubinsky, L. et al. (2012). "Synthesis of a Diazirine-Based Photoaffinity Probe for the Study of Protein-Ligand Interactions." Bioorganic & Medicinal Chemistry Letters. Link

-

Li, Z. et al. (2013). "Minimalist Linkers: Aliphatic Diazirines for Molecular Probes." Angewandte Chemie International Edition. Link

-

Mackinnon, A.L.[4][5] & Taunton, J. (2009). "Target Identification by Diazirine Photo-Cross-Linking." Current Protocols in Chemical Biology. Link

-

Kan, T. et al. (2005). "Photoaffinity labeling of small molecules." Chemical Communications. Link

Sources

- 1. 3H-Diazirine-3-ethanol, 3-(3-butyn-1-yl)- | CymitQuimica [cymitquimica.com]

- 2. 2-(3-Methyl-3H-diazirin-3-yl)ethanol, CAS 25055-82-7 | AxisPharm [axispharm.com]

- 3. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]

optimal UV wavelength for activating methyl diazirine crosslinkers

This Application Note is designed for researchers utilizing methyl diazirine (alkyl diazirine) crosslinkers for photo-affinity labeling (PAL) and protein interaction mapping. Unlike the more robust trifluoromethyl phenyl diazirines (TFPD), methyl diazirines offer a steric advantage (near-isosteric to a methyl group) but present unique photochemical challenges—specifically the "Diazo Isomer Problem."

Application Note & Protocol Guide

Part 1: Executive Summary & Core Directive

The Optimal Wavelength: 365 nm (UV-A) is the practical gold standard for activating methyl diazirine crosslinkers in biological systems.

While the absorption maximum (

-

Protein Integrity: Wavelengths <300 nm (UV-B/C) cause significant damage to proteins (disulfide bond cleavage, tryptophan oxidation) and nucleic acids.

-

Source Availability: High-power 365 nm LEDs are ubiquitous, consistent, and generate less heat than mercury arc lamps.

Critical Caveat (The "Diazo Trap"): Unlike aryl diazirines, methyl (alkyl) diazirines have a significant side reaction where photo-irradiation converts the diazirine not into the reactive carbene, but into a linear diazo isomer . This intermediate is long-lived and reacts slowly with acidic residues (Glu/Asp), potentially leading to background labeling or requiring extended irradiation times to clear.[1]

Part 2: Photochemistry & Mechanism

To optimize your protocol, you must understand the two competing pathways upon UV irradiation.

The Methyl Diazirine Activation Pathway

Upon absorption of a photon (~350–365 nm), the diazirine ring breaks. Ideally, it expels nitrogen (

Figure 1: The bifurcated pathway of methyl diazirine activation. Note the significant diversion to the Diazo Isomer, which complicates kinetics compared to aryl diazirines.

Part 3: Light Source Selection & Hardware

The success of the experiment depends heavily on the "Photon Flux" at the sample. Low-wattage handheld lamps often fail to drive the reaction to completion, leaving unreacted diazirine or "stalled" diazo intermediates.

Table 1: Light Source Comparison

| Feature | 365 nm LED Array (Recommended) | Mercury Arc / Discharge Lamp | Handheld UV Lamp (6W) |

| Emission Spectrum | Narrow band (±10 nm). Clean 365 nm. | Broad spectrum. Requires Filter (>300 nm cutoff). | Often broad, low intensity. |

| Heat Generation | Low (Cold light). | High (Requires sample cooling). | Low. |

| Irradiation Time | Seconds to Minutes (1–5 min). | Minutes (5–15 min).[3] | Long (15–30+ min). |

| Protein Damage | Minimal. | High risk if filter fails. | Minimal, but low efficiency. |

| Suitability | High. Best for reproducibility. | Medium. Good if filtered properly. | Low. Inconsistent crosslinking. |

Hardware Recommendation: Use a high-output 365 nm LED irradiation system (e.g., Stratalinker LED or custom arrays) capable of delivering >10 mW/cm².

Part 4: Optimized Experimental Protocol

Objective: Crosslink a ligand (bearing methyl diazirine) to its receptor protein.

Materials

-

Probe: Methyl-diazirine labeled ligand (dissolved in DMSO).

-

Target: Purified protein or cell lysate (in PBS or HEPES, pH 7.4).

-

Buffers: Avoid Tris or Glycine during the incubation step if using NHS-diazirine (amine reactivity).[4] For the photo-step, PBS is ideal.

-

Equipment: 365 nm LED source, ice bath, 96-well plate (clear bottom) or microcentrifuge tubes (caps open).

Step-by-Step Workflow

1. Sample Preparation (Dark Step)

-

Equilibration: Incubate the probe with the target protein to allow binding equilibrium.

-

Concentration: Typically 10–100 µM protein; Probe at 1–5x

(excess). -

Solvent: Keep final DMSO concentration < 1% to avoid protein denaturation.

-

Time: 30–60 mins at 4°C (on ice) or RT, depending on binding kinetics.

-

Light Control: Perform all steps in low light or amber tubes.

-

2. UV Irradiation (The Critical Step)

-

Setup: Place samples on ice to prevent heating.

-

Vessel: If using tubes, open caps (plastic absorbs UV). If using plates, remove lids.

-

Distance: Position the 365 nm source 3–5 cm from the sample.

-

-

Exposure: Irradiate at 365 nm .

-

High Power (LED/Arc): 3–5 minutes.

-

Low Power (Handheld): 15–30 minutes (rotate tubes halfway).

-

-

Mechanistic Note: The ice bath is crucial not just for protein stability, but to slow down the non-specific thermal reactivity of the diazo isomer byproduct, forcing the reaction toward the desired photochemical carbene pathway or keeping the background low.

3. Post-Reaction Processing

-

Quenching: Unlike chemical crosslinkers, you stop the reaction by turning off the light.

-

Click Chemistry (Optional): If your probe has an alkyne/azide handle, perform CuAAC click reaction immediately after irradiation to attach a reporter (biotin/fluorophore).

-

Why Now? The diazirine is spent; the protein is crosslinked. Now you need to visualize it.

-

4. Analysis

-

SDS-PAGE / Western Blot: Detect the shift in molecular weight or the presence of the biotin tag.

-

Mass Spectrometry: Digest and analyze for the mass shift (+ probe mass). Look for insertion at acidic residues (Glu/Asp) as a signature of the "Diazo" side-reaction pathway if specificity is lower than expected.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Solution |

| No Crosslinking | Low UV intensity or opaque container. | Remove tube caps. Decrease distance to lamp. Switch to high-power LED. |

| Protein Precipitation | UV damage or heat aggregation. | Ensure <300 nm filter is used.[3][4] Keep samples on ice during irradiation. |

| High Background | Non-specific "Diazo" labeling. | Reduce irradiation time.[3] Use "scavengers" (e.g., BSA) if probing complex lysates to soak up free carbene. |

| Low Yield | Oxygen quenching (rare for singlet carbene but possible). | Degas buffers with |

Part 6: References

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. Link

-

Sinz, A., et al. (2024).[5] Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking. Nature Communications. Link

-

Thermo Fisher Scientific. Photo-reactive Crosslinker Chemistry. (Accessed 2026). Link

-

Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions.[3] Nature Methods. Link

-

Interchim. Technical Sheet: Diazirine Crosslinkers. (Accessed 2026). Link

Sources

- 1. Diazirine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

using 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol in click chemistry workflows

Application Note: Strategic Integration of 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol in Click Chemistry Workflows

Part 1: Executive Summary & Technical Context

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol is a high-value "minimalist" building block used to introduce photo-crosslinking capabilities into bioactive small molecules.[1] Unlike bulky benzophenones or aryl azides, the aliphatic diazirine moiety is compact (~75 Da), minimizing steric perturbation to the native ligand-protein binding interaction.

Critical Technical Distinction: It is imperative to note that this specific molecule does not contain a click chemistry handle (such as an alkyne or azide). It functions solely as the photoreactive module .

-

The Challenge: To utilize this in a "Click Chemistry Workflow," the researcher must synthesize a probe that incorporates both this diazirine alcohol (for crosslinking) and a separate alkyne/azide handle (for enrichment/visualization).

-

The Solution: This guide details the "Modular Assembly" strategy, where this alcohol is coupled to a ligand-alkyne scaffold, enabling the powerful combination of Photo-Affinity Labeling (PAL) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

Part 2: Mechanism of Action

The workflow relies on two orthogonal chemical triggers:

-

UV-Activation (350–365 nm): The diazirine ring absorbs UV light, expelling nitrogen (N₂) to generate a highly reactive carbene . This carbene inserts rapidly (nanoseconds) into nearby C-H, N-H, or O-H bonds of the target protein, forming a permanent covalent adduct.

-

Bioorthogonal Click (CuAAC): Post-crosslinking, the probe-protein complex—now tagged with an alkyne (introduced separately)—reacts with an azide-functionalized reporter (fluorophore or biotin) via Cu(I) catalysis.[1]

Pathway Visualization: The Modular Probe Workflow

Caption: Workflow integrating the diazirine alcohol building block into a clickable probe system. The alcohol provides the crosslinking function, while the alkyne handle must be engineered into the linker.

Part 3: Experimental Protocols

Protocol A: Probe Synthesis (Coupling Strategy)

Objective: To attach 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol to a carboxylic-acid-containing pharmacophore that also bears a terminal alkyne.[1]

Reagents:

-

1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol (1.0 equiv)[1]

-

Ligand-Alkyne-COOH (1.0 equiv)[1]

-

DMAP (0.1 equiv)

-

Dichloromethane (DCM), anhydrous.

Step-by-Step:

-

Dissolution: Dissolve the Ligand-Alkyne-COOH in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

-

Activation: Add EDC·HCl and DMAP. Stir at 0°C for 15 minutes to activate the carboxylic acid.

-

Coupling: Add 1-(3-methyl-3H-diazirin-3-yl)ethan-1-ol dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]

-

Purification: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄. Purify via silica gel chromatography.

-

Note: Aliphatic diazirines are generally stable on silica but avoid prolonged exposure to acidic mobile phases.

-

Protocol B: Photo-Affinity Labeling (PAL)

Objective: To covalently crosslink the probe to the target protein in live cells or lysates.

Critical Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| UV Wavelength | 365 nm (Long-wave UV) | Maximizes carbene generation while minimizing protein damage (avoid 254 nm).[1] |

| Concentration | 100 nM – 10 µM | Match the

Step-by-Step:

-

Incubation: Treat cells/lysate with the synthesized Probe (from Protocol A) for 30–60 minutes at 37°C.

-

Control: Include a "Competitor" sample pre-treated with 10x excess of the parent drug (lacking the diazirine).

-

-

Wash (Optional): For adherent cells, wash 2x with cold PBS to remove unbound probe. For lysates, proceed directly.

-

Irradiation: Place samples on ice. Irradiate with a UV lamp (365 nm, ~100W) at a distance of 5–10 cm for 10–20 minutes.

-

Tip: Use a glass filter to block <300 nm light if using a broad-spectrum lamp.[1]

-

-

Lysis/Collection: If using whole cells, lyse now using RIPA buffer containing protease inhibitors.

Protocol C: CuAAC Click Chemistry (Protein Labeling)

Objective: To conjugate the crosslinked protein-probe complex with a reporter (e.g., Azide-Biotin).[1][2]

Reagents:

-

Reporter: Biotin-Azide (50 µM final)

-

Catalyst: CuSO₄ (1 mM final)

-

Ligand: THPTA or TBTA (100 µM final). THPTA is preferred for aqueous lysates to prevent protein precipitation.

-

Reducing Agent: Sodium Ascorbate (1 mM final)

Step-by-Step:

-

Preparation: Adjust lysate protein concentration to 1–2 mg/mL.

-

Click Mix Assembly: Add reagents in the following strict order to prevent copper oxidation or precipitation:

-

Incubation: Vortex gently and incubate for 1 hour at RT in the dark .

-

Termination: Add 4x SDS-PAGE loading buffer (containing

-mercaptoethanol) or precipitate proteins using cold acetone/methanol to remove excess reagents. -

Analysis:

-

In-Gel Fluorescence: If using a fluorescent azide, run SDS-PAGE and scan.[1]

-

Western Blot: If using biotin, transfer to nitrocellulose and probe with Streptavidin-HRP.

-

Part 4: Troubleshooting & Optimization

Common Failure Modes:

-

No Signal:

-

Cause: Inefficient crosslinking.

-

Fix: Ensure UV source is strictly 365 nm. Check probe binding affinity.

-

Cause: Oxidation of Copper.

-

Fix: Use fresh Sodium Ascorbate (prepare daily). Increase THPTA concentration.

-

-

High Background (Smear):

-

Precipitation during Click:

References

-

Dubinsky, L., et al. "Examination of the effect of the annealing solvent on the photo-crosslinking of diazirine-functionalized polymers." Polymer, 2025.[6][7] 6

-

Li, Z., et al. "Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors."[8] Angewandte Chemie International Edition, 2013.[8] 8

-

MacKinnon, A.L., et al. "Target Identification by Diazirine Photo-Cross-linking and Click Chemistry." Current Protocols in Chemical Biology, 2013. 2[1][2][9]

-

George, D.E., et al. "Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker." ACS Omega, 2025. 9[1][2][9]

-

BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Protocols, 2022. 5

Sources

- 1. 2-(3-Methyl-3H-diazirin-3-yl)ethanol, CAS 25055-82-7 | AxisPharm [axispharm.com]

- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Precision Proteomics: Designing Minimal Steric Hindrance Photo-Probes

Application Note & Protocol Guide

Strategic Overview: The "Observer Effect" in Chemical Proteomics

In drug discovery, the "Observer Effect"—where the act of observation alters the system—is a critical failure mode in target deconvolution. Traditional photoaffinity labeling (PAL) probes often utilize bulky photoreactive groups (e.g., benzophenones) and large enrichment handles (e.g., biotin) directly attached to a pharmacophore. These modifications introduce significant steric bulk, often obliterating the native binding affinity of the parent molecule and leading to false-negative data.

This guide details the design and application of Minimalist Photo-Probes : "stealth" chemical tools that integrate sub-kilodalton photoreactive and enrichment moieties directly into the pharmacophore scaffold. By minimizing steric hindrance, these probes retain native-like potency and selectivity, enabling high-fidelity mapping of the drug-target interactome.

Anatomy of a Minimalist Probe

To reduce steric burden, the probe architecture must shift from a "pendant" design (hanging tags off a linker) to an "integrated" design.

2.1 The Photophore: Aliphatic Diazirines

While benzophenones are robust, their large size (~180 Da) and bicyclic structure often clash with binding pockets.

-

The Solution: Aliphatic (Alkyl) Diazirines .

-

Size: Compact (~40 Da), nearly isosteric to a methyl or ethyl group.

-

Mechanism: Upon UV irradiation (~365 nm), they generate a reactive carbene that inserts into nearby C-H, N-H, or O-H bonds.

-

Nuance: Unlike aryl-diazirines (which are larger), alkyl-diazirines can sometimes rearrange into diazo species that preferentially label acidic residues (Asp/Glu), a feature that can be exploited for active-site mapping.

2.2 The Handle: Terminal Alkyne

Direct attachment of biotin (~244 Da) is prohibited in minimalist design due to its size and polarity.

-

The Solution: Terminal Alkyne (–C≡CH) .

-

Size: Extremely small (~25 Da).

-

Mechanism: Inert in biological systems until reacted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) post-lysis.

2.3 Comparative Architecture (Visualized)

Figure 1: Structural comparison between traditional bulky probes and minimalist designs. The minimalist approach integrates the diazirine and alkyne directly into the scaffold, preserving binding interfaces.

Design Protocol: SAR-Guided Engineering

Objective: Place the diazirine and alkyne at positions that do not disrupt the primary binding interaction.

-

Analyze Structure-Activity Relationships (SAR):

-

Consult crystal structures or SAR data of the parent ligand.

-

Identify "Solvent-Exposed" regions: Ideal for the Alkyne handle.

-

Identify "Buried" hydrophobic pockets: Ideal for the Aliphatic Diazirine (replacing a methyl/ethyl group).

-

-

The "Nested" Strategy:

-

Instead of appending the diazirine, replace an existing structural motif.

-

Example: If the drug has a tert-butyl group, replace it with a trifluoromethyl diazirine or a spiro-diazirine.

-

-

Synthesis Validation:

-

Confirm the probe retains IC50/Kd within 2-5x of the parent compound. If potency drops >10x, the probe is sterically compromised and will yield poor proteomic data.

-

Experimental Protocol: Chemoproteomic Workflow

This protocol utilizes a "Two-Step" labeling strategy: In situ crosslinking followed by ex situ click chemistry .

Phase A: Live-Cell Incubation & Crosslinking

-

Reagents: Minimalist Probe, Parent Drug (Competitor), UV Lamp (365 nm, e.g., Stratalinker or handheld UV LED).

-

Cell Preparation: Grow cells (e.g., HeLa, HEK293) to 80-90% confluence.

-

Competition Control (Critical):

-

Sample A (Probe): Treat with Probe (e.g., 1-10 µM).

-

Sample B (Competition): Pre-treat with 10-20x excess of Parent Drug for 1 hour, then add Probe.

-

Sample C (No UV): Probe added, but no irradiation (controls for non-covalent background).

-

-

Incubation: Incubate for 30–60 mins at 37°C. Note: Minimalist probes enter cells rapidly; long incubations may increase non-specific metabolic labeling.

-

Crosslinking:

-

Wash cells 2x with ice-cold PBS to remove unbound probe.

-

Irradiate cells in minimal PBS on ice at 365 nm for 5–10 minutes.

-

Caution: Ensure the light source does not emit <300 nm (damages proteins) or heat the sample (thermal denaturation).

-

Phase B: Lysis & Click Chemistry (CuAAC)

-

Reagents: Lysis Buffer (1% SDS, 50 mM HEPES pH 7.5), Azide-Biotin-Tag, CuSO4, TCEP, TBTA ligand.

-

Lysis: Harvest cells, lyse in high-detergent buffer (1% SDS is required to solubilize crosslinked complexes). Sonicate and clear debris.

-

Protein Normalization: Dilute to 1-2 mg/mL protein concentration.

-

Click Reaction Mix:

-

Add Azide-Biotin (100 µM).

-

Add TBTA (100 µM).

-

Add CuSO4 (1 mM).

-

Add TCEP (1 mM) last to initiate.

-

Vortex and incubate 1 hour at RT.

-

-

Precipitation: Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess click reagents. Resuspend in 8M Urea.

Phase C: Enrichment & MS Analysis

-

Streptavidin Pulldown: Incubate resuspended proteins with Streptavidin-Agarose beads (2 hours).

-

Stringent Washing: Wash beads aggressively (1% SDS, 4M Urea) to remove non-covalent binders. The covalent bond formed by the diazirine is stable.

-

On-Bead Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin overnight.

-

LC-MS/MS: Analyze peptides.

-

Data Analysis: Look for proteins significantly enriched in Sample A vs Sample B (Competition).

-

Data Visualization & Logic Flow

The following diagram illustrates the decision logic and experimental workflow for minimalist probe proteomics.

Figure 2: End-to-End workflow from SAR-guided probe design to bioinformatic target validation.

Technical Reference Data

Table 1: Photophore Selection Guide

| Feature | Aliphatic Diazirine | Trifluoromethyl Phenyl Diazirine | Benzophenone |

| Steric Size | ~40 Da (Minimal) | ~150 Da (Moderate) | ~180 Da (Bulky) |

| Activation | 350-365 nm | 350-365 nm | 350-365 nm |

| Reactive Species | Carbene (rapid) or Diazo (long-lived) | Carbene (rapid) | Diradical (reversible) |

| Residue Bias | Acidic (Asp/Glu) preference | Promiscuous (C-H insertion) | Methionine/Hydrophobic |

| Best Use | Minimalist Probes , Active Sites | General PAL, Surface Mapping | Protein-Protein Interactions |

Troubleshooting & Validation

-

Self-Validation (Trustworthiness):

-

The "Fluorescence Check": Before MS, run a small aliquot of the "Click" reaction on an SDS-PAGE gel using a Fluorescent Azide (e.g., Rhodamine-Azide) instead of Biotin. You should see distinct bands that disappear in the "Competition" lane. If the competition lane is identical to the probe lane, your probe is binding non-specifically.

-

-

Chimeric Spectra: Minimalist probes often crosslink to peptides without a cleavable linker. This results in complex MS2 spectra (peptide + probe mass). Ensure your search engine (e.g., MaxQuant, FragPipe) is configured with the correct variable modification mass for the probe adduct.

References

-

Li, Z., et al. (2013).[1] "Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling." Angewandte Chemie International Edition. Link

-

Parker, C. G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. Link

-

Mackinnon, A. L., & Taunton, J. (2009). "Target identification by diazirine photo-cross-linking and click chemistry." Current Protocols in Chemical Biology. Link

-

West, A. V., & Woo, C. M. (2023).[2] "Photoaffinity Labeling Chemistries Used to Map Biomolecular Interactions." Israel Journal of Chemistry. Link

-

Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target- and binding-site identification." Future Medicinal Chemistry. Link

Sources

- 1. Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Biological Interactions: A Guide to In Vivo Photo-Crosslinking with Aliphatic Diazirines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Capturing Molecular Interactions in Real-Time

Understanding the intricate network of interactions between proteins and other biomolecules within a living organism is fundamental to advancing drug discovery and our understanding of disease. Many of these interactions, however, are transient and of low affinity, making them challenging to study using traditional biochemical methods that often require cell lysis and purification, thereby disrupting the native context. In vivo photo-crosslinking with aliphatic diazirines has emerged as a powerful strategy to overcome these limitations by covalently "trapping" interactions as they occur in living cells and organisms.[1][2][3]

Aliphatic diazirines are small, three-membered ring structures containing a carbon and two nitrogen atoms.[4] Upon irradiation with long-wave UV light (typically around 350-365 nm), they extrude nitrogen gas to generate a highly reactive carbene intermediate.[5] This carbene can then rapidly and non-specifically insert into neighboring C-H, O-H, and N-H bonds, forming a stable covalent crosslink between the probe-bearing molecule and its interacting partners.[2]

The Aliphatic Diazirine Advantage:

Compared to other photo-crosslinkers like benzophenones and aryl azides, aliphatic diazirines offer several key advantages for in vivo applications:

-

Minimal Size: The small size of the diazirine group minimizes steric hindrance, reducing the likelihood of altering the biological activity or binding properties of the parent molecule.[4][6][7]

-

Favorable Activation Wavelength: Activation with long-wave UV light (350-365 nm) is less damaging to cells and tissues compared to the shorter wavelengths required for some other crosslinkers.[8]

-

High Reactivity and Short Lifetime of Carbene: The generated carbene is highly reactive and has a very short lifetime, ensuring that crosslinking is restricted to immediate-proximity interactions.[8]

Designing and Synthesizing the Perfect Probe

The success of an in vivo photo-crosslinking experiment hinges on the careful design and synthesis of the aliphatic diazirine-containing probe. The probe is typically a modified version of a known bioactive small molecule, peptide, or other ligand of interest.

Key Design Considerations:

-

Preservation of Biological Activity: The position of the diazirine moiety should be carefully chosen to minimize disruption of the molecule's interaction with its target. Structure-activity relationship (SAR) data is invaluable in guiding this placement.

-

Inclusion of a Reporter Handle: For downstream analysis, a bioorthogonal handle, such as a terminal alkyne or azide, is typically incorporated into the probe. This allows for the "click" conjugation of a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) after the crosslinking event.[5]

-

Stability and Bioavailability: The probe must be stable under physiological conditions and able to reach its target within the living system.[9] For in vivo studies in animal models, factors like cell permeability and pharmacokinetic properties are critical.[9]

General Synthetic Strategy:

A common approach for synthesizing aliphatic diazirine probes involves a one-pot reaction from a ketone precursor. This method is often efficient and avoids harsh conditions that could compromise the integrity of the probe.[4]

In Vivo Photo-Crosslinking: Protocols and Methodologies

The following protocols provide a framework for conducting in vivo photo-crosslinking experiments in both cell culture and animal models. It is crucial to optimize parameters such as probe concentration, incubation time, and UV irradiation conditions for each specific experimental system.

Protocol for In Vivo Photo-Crosslinking in Cell Culture

This protocol describes the general steps for photo-crosslinking in mammalian cells grown in culture.

Materials:

-

Aliphatic diazirine-containing photo-affinity probe

-

Mammalian cell line of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm)

-

Ice bath

Procedure:

-

Cell Culture: Plate cells at an appropriate density in multi-well plates and grow to the desired confluency.

-

Probe Incubation: Treat the cells with the aliphatic diazirine probe at a predetermined concentration (typically in the low micromolar range). The optimal incubation time should be determined empirically but is often between 30 minutes to a few hours.

-

UV Irradiation:

-

Wash the cells with ice-cold PBS to remove excess probe.

-

Place the cell culture plate on an ice bath to minimize cellular stress during irradiation.[8]

-

Irradiate the cells with a 365 nm UV lamp for a specified duration (e.g., 1-30 minutes).[8] The optimal irradiation time will depend on the lamp intensity and the specific probe.

-

-

Sample Collection: After irradiation, immediately harvest the cells by scraping or trypsinization.

-

Downstream Analysis: Proceed with cell lysis and subsequent analysis as described in Section 4.

Protocol for In Vivo Photo-Crosslinking in Animal Models

This protocol provides a general outline for performing photo-crosslinking experiments in a murine model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Aliphatic diazirine-containing photo-affinity probe formulated for in vivo administration

-

Animal model (e.g., mouse)

-

Appropriate administration vehicle (e.g., saline, DMSO/PEG formulation)

-

UV light source suitable for animal irradiation

-

Anesthesia and surgical tools as required

Procedure:

-

Probe Administration: Administer the diazirine probe to the animal via an appropriate route (e.g., intravenous, intraperitoneal, or oral administration). The dosage and timing will depend on the pharmacokinetic properties of the probe.

-

Tissue-Specific Irradiation: At the time of predicted maximum target engagement, irradiate the target tissue or the whole animal with 365 nm UV light. The duration and intensity of irradiation need to be carefully optimized to achieve sufficient crosslinking without causing significant tissue damage.[10] For internal organs, this may require surgical exposure.

-

Tissue Harvesting: Immediately following irradiation, euthanize the animal and harvest the target tissues.

-

Sample Processing: Homogenize the tissues and prepare lysates for downstream analysis.

Downstream Analysis: Unveiling the Crosslinked Interactome